1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone
Overview
Description
1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C7H10N2O . It is a derivative of pyrazole, a class of compounds that have been widely described in the literature as chelating ligands .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, a novel β-ketoenol-pyrazole has been synthesized and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various methods such as FT-IR, 1H-NMR, 13C NMR, and mass spectroscopy . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method .
Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis and Chemical Characterisation of Diheteroaryl Thienothiophene Derivatives : The chemical reactivity of 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone, a compound structurally related to 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone, was explored to synthesize enaminone derivatives. These derivatives were further reacted to obtain bis-pyrimidine, bis-pyrazole, and other heteroaryl compounds, highlighting the versatility of these structures in generating novel chemical entities (Mabkhot, Al-Majid, & Alamary, 2011).
Antimicrobial Activity
Antimicrobial Activity of Pyrazole Derivatives : A series of 3,4-substituted pyrazoles, synthesized from the cyclization of substituted aryl ethanone, demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This study suggests the potential of pyrazole derivatives, related to this compound, in developing new antimicrobial agents (Akula, Chandrul, & DVRN, 2019).
Synthesis and Spectral Correlations
Solvent-Free Synthesis of Pyrazole Derivatives : The study presents a solvent-free method for synthesizing 1-acetyl pyrazoles, including derivatives of this compound, showcasing a green chemistry approach that enhances the yield and reduces environmental impact. Spectral data provided insight into the structure-activity relationships of these compounds (Thirunarayanan & Sekar, 2016).
Electronic Structure Analysis
Electronic Structure of Acetylpyrazole : The crystal and electronic structure of 4-acetylpyrazole, closely related to this compound, were determined, providing insights into the intermolecular interactions and electronic properties of pyrazole derivatives. This research aids in understanding the fundamental characteristics that could influence the reactivity and potential applications of these compounds (Frey, Schoeller, & Herdtweck, 2014).
Novel Antimicrobial Agents
Synthesis of Pyrazole Derivatives with Antimicrobial Properties : New pyrazole derivatives containing a 2-methylquinoline ring system showed significant antibacterial activity against various bacterial strains, suggesting their potential as novel antimicrobial agents. The inclusion of the pyrazole nucleus, related to this compound, plays a crucial role in the observed biological activity (Raju et al., 2016).
Future Directions
The future directions of research on 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone and similar compounds could involve further exploration of their biological activities and potential applications in medical and pharmaceutical fields . The measured antimicrobial activities encourage us to continue searching for other structures, likely to be good antifungal candidates .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)8-9(5)3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCEIGFKNIYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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